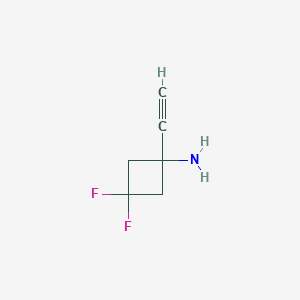

1-Ethynyl-3,3-difluorocyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7F2N |

|---|---|

Molecular Weight |

131.12 g/mol |

IUPAC Name |

1-ethynyl-3,3-difluorocyclobutan-1-amine |

InChI |

InChI=1S/C6H7F2N/c1-2-5(9)3-6(7,8)4-5/h1H,3-4,9H2 |

InChI Key |

YDJNOOYLWCBBTI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CC(C1)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethynyl 3,3 Difluorocyclobutan 1 Amine and Analogous Fluorocyclobutane Amines

Strategies for the Formation of the 3,3-Difluorocyclobutane Ring System

The construction of the 3,3-difluorocyclobutane core is a critical step in the synthesis of the target amine. Various strategies have been developed to access this valuable structural motif, primarily revolving around cycloaddition reactions to build the four-membered ring and fluorination reactions to install the gem-difluoro group.

Cycloaddition Approaches to Difluorocyclobutanes

[2+2] cycloaddition reactions represent a powerful tool for the direct formation of cyclobutane (B1203170) rings. In the context of difluorocyclobutanes, this can involve the reaction of a fluorinated alkene with another alkene. For instance, the cycloaddition of a difluorinated ketene (B1206846) with an appropriate olefin can yield a cyclobutanone (B123998) precursor, which can then be further functionalized. The regioselectivity and stereoselectivity of these reactions are often influenced by the electronic properties and steric hindrance of the substituents on the reacting partners. Lewis acid catalysis can be employed to enhance the rate and selectivity of these cycloadditions.

Another approach involves the dimerization of fluorinated olefins, although this can sometimes lead to a mixture of products. The success of cycloaddition strategies is highly dependent on the availability and reactivity of the fluorinated starting materials.

Fluorination Reactions for gem-Difluoro Installation on Cyclobutanes

A more common and often more practical approach to synthesizing 3,3-difluorocyclobutanes involves the fluorination of a pre-existing cyclobutane scaffold, typically a cyclobutanone. This allows for the construction of the carbon framework first, followed by the introduction of the fluorine atoms. Several fluorination methods are available, each with its own advantages and limitations.

Nucleophilic fluorination is a widely used method for the synthesis of gem-difluorinated compounds from ketones. This transformation is typically achieved using a deoxofluorinating reagent, which replaces the carbonyl oxygen with two fluorine atoms. A common and effective reagent for this purpose is diethylaminosulfur trifluoride (DAST). The reaction of a cyclobutanone, such as the commercially available 3,3-difluorocyclobutanone (B595554), with DAST provides a direct route to the 1,1,3,3-tetrafluorocyclobutane. However, for the synthesis of 3,3-difluorocyclobutane derivatives, one would start with a suitable cyclobutanone precursor. For instance, the synthesis of 3-fluorocyclobutylamines has been achieved from 3-oxocyclobutane carboxylic acid, which is then subjected to fluorination. researchgate.net

The reaction mechanism involves the initial attack of the carbonyl oxygen on the sulfur atom of DAST, followed by the elimination of diethylaminosulfoxide and the formation of a gem-difluoride. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

Table 1: Common Nucleophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Substrate |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Ketones, Alcohols |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Ketones, Alcohols |

Electrophilic fluorination offers an alternative approach to introducing fluorine atoms onto a cyclobutane ring. This method typically involves the reaction of an enolate or enol ether of a cyclobutanone with an electrophilic fluorine source ("F+"). A widely used electrophilic fluorinating agent is N-fluorobenzenesulfonimide (NFSI). Other reagents, such as Selectfluor®, are also effective.

The reaction proceeds through the attack of the electron-rich enolate on the electrophilic fluorine atom of the reagent. To achieve gem-difluorination, the monofluorinated intermediate must be deprotonated again to form a new enolate, which then reacts with a second equivalent of the fluorinating agent. The success of this method depends on the efficient generation of the enolate and the reactivity of the electrophilic fluorine source.

Hypervalent iodine reagents have emerged as versatile tools in modern organic synthesis, including for fluorination reactions. These reagents can mediate the fluorination of various substrates under mild conditions. For the synthesis of difluorocyclobutanes, a hypervalent iodine(III) reagent can be used in conjunction with a fluoride (B91410) source, such as pyridine-HF.

One potential strategy involves the ring-expansive difluorination of alkynylcyclopropanes mediated by a hypervalent iodine(III) reagent to yield difluorinated alkylidenecyclobutanes. While not a direct fluorination of a cyclobutane ring, this method provides access to functionalized difluorocyclobutane scaffolds. Mechanistic studies suggest that these reactions can proceed through a fluoroiodination of the triple bond followed by a Wagner-Meerwein-type rearrangement.

Introduction of the Ethynyl (B1212043) Moiety onto the Cyclobutane Scaffold

With the 3,3-difluorocyclobutane core in hand, the next critical step is the introduction of the ethynyl group at the 1-position. A common and effective strategy for this transformation is the nucleophilic addition of an ethynyl nucleophile to a carbonyl group.

A plausible and direct route to 1-ethynyl-3,3-difluorocyclobutan-1-amine starts from the commercially available 3,3-difluorocyclobutanone . nih.gov This ketone can undergo a nucleophilic addition reaction with an ethynylating agent, such as ethynylmagnesium bromide or ethynyllithium. This reaction would yield 1-ethynyl-3,3-difluorocyclobutanol .

Scheme 1: Proposed Synthesis of 1-Ethynyl-3,3-difluorocyclobutanol

Once the tertiary alcohol is formed, the hydroxyl group can be converted into an amine. This can be achieved through several methods. One common approach is a two-step process involving the conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction. Alternatively, a Ritter reaction could potentially be employed, where the alcohol is reacted with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the amine.

Another potential route to the target amine is a variation of the Strecker synthesis. This would involve the reaction of 3,3-difluorocyclobutanone with an amine and a cyanide source to form an α-aminonitrile. Subsequent reaction of this intermediate with an ethynyl nucleophile could potentially lead to the desired product, although this is a less conventional approach. The commercial availability of 3,3-difluorocyclobutan-1-amine sigmaaldrich.combldpharm.com and This compound hydrochloride biosynth.com suggests that efficient and scalable synthetic routes have been developed, likely following the initial ethynylation of the corresponding ketone.

Table 2: Key Intermediates and the Target Compound

| Compound Name | CAS Number | Molecular Formula | Structure |

|---|---|---|---|

| 3,3-Difluorocyclobutanone | 1273564-99-0 | C4H4F2O |  |

| 1-Ethynyl-3,3-difluorocyclobutanol | Not available | C6H6F2O | Structure not available |

| 3,3-Difluorocyclobutan-1-amine | 791061-00-2 | C4H7F2N | Structure not available |

| This compound | Not available | C6H7F2N | Structure not available |

Alkynylation Methods for C(sp)-C(sp3) Bond Formation

The introduction of an ethynyl group at a tertiary carbon center, such as the C1 position of a cyclobutane ring, is a critical step in the synthesis of this compound. This transformation involves the formation of a C(sp)-C(sp3) bond.

Recent advancements in organic synthesis have provided several methods for such alkynylations. Palladium-catalyzed reactions have been shown to be effective for the alkynylation of C(sp3)-H bonds in various substrates, including those with cyclic structures. nih.gov These reactions often utilize a directing group to achieve site-selectivity. For instance, amide-directed C(sp3)-H alkynylation has been successfully applied to cyclopropanecarboxamides. nih.gov While a direct example for 3,3-difluorocyclobutane is not explicitly detailed, the principle can be extended to this system.

The general approach would involve a precursor such as a 1-carboxy-3,3-difluorocyclobutane derivative, which can be converted to an appropriate directing group. The subsequent palladium-catalyzed reaction with an ethynylating agent would then form the desired C(sp)-C(sp3) bond.

| Substrate | Catalyst/Ligand | Alkynylating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropanecarboxamide derivative | Pd(OAc)2 / Pyridine-based ligand | Ethynylating agent | 65 | nih.gov |

| Amide with α-quaternary carbon | Pd(OAc)2 / Pyridine-based ligand | Ethynylating agent | Varies | nih.gov |

Transformations from Precursors Bearing Different Functional Groups

An alternative to direct alkynylation is the transformation of a pre-existing functional group at the C1 position. A common precursor for such transformations is a carbonyl group. For instance, 3,3-difluorocyclobutanone can be reacted with an ethynyl nucleophile, such as ethynylmagnesium bromide or ethynyllithium, to form a tertiary alcohol. Subsequent functional group interconversion can then be employed to introduce the amine functionality.

Another approach involves the use of a nitrile precursor. A nitrile group can be introduced, and subsequent reduction can yield the primary amine. The synthesis of fluorinated cyclobutane derivatives often starts from commercially available precursors like 3-oxocyclobutane carboxylic acid. researchgate.net

Amination Pathways for the Cyclobutane-1-position

The introduction of the amine group at the C1 position of the difluorocyclobutane ring is a pivotal step. Several synthetic pathways can be employed for this transformation.

Modified Curtius Rearrangement and Analogous Reactions

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines. nih.govillinoisstate.edu The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate, followed by hydrolysis to the amine. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups and retention of stereochemistry. nih.gov

A modified, one-pot procedure often utilizes diphenylphosphoryl azide (DPPA) to directly convert a carboxylic acid to the corresponding carbamate (B1207046), which can then be deprotected to yield the amine. nih.gov This approach would be applicable to a precursor like 1-carboxy-3,3-difluorocyclobutane.

| Feature | Description | Reference |

|---|---|---|

| Starting Material | Carboxylic Acid | nih.govnih.gov |

| Key Intermediate | Acyl azide, Isocyanate | wikipedia.orgorganic-chemistry.org |

| Key Reagents | Sodium azide, DPPA | nih.govillinoisstate.edu |

| Advantages | Functional group tolerance, stereochemistry retention | nih.gov |

Strecker Reaction-Based Syntheses of Cyclobutane-Amines

The Strecker synthesis is a classic method for the synthesis of α-amino acids, which can be adapted for the preparation of α-amino nitriles from ketones. nrochemistry.comorganic-chemistry.org In the context of synthesizing fluorinated cyclobutane-amines, 3,3-difluorocyclobutanone would serve as the starting ketone.

The reaction involves the treatment of the ketone with an amine source (like ammonia) and a cyanide source (like potassium cyanide) to form an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the corresponding amino acid, or reduction can provide a 1,2-diamine. For the synthesis of this compound, the Strecker reaction on 3,3-difluorocyclobutanone would yield 1-amino-3,3-difluorocyclobutanecarbonitrile, which would then require further modification to introduce the ethynyl group. Asymmetric versions of the Strecker reaction have also been developed to produce enantiomerically pure cyclobutane amino acids. researchgate.net

Reductive Amination Strategies

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. masterorganicchemistry.com For the synthesis of 3,3-difluorocyclobutanamine, 3,3-difluorocyclobutanone can be reacted with ammonia in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.educhemistrysteps.com

This method is often performed as a one-pot reaction and is highly efficient for producing primary, secondary, and tertiary amines. youtube.com The choice of reducing agent is crucial to selectively reduce the intermediate imine in the presence of the starting ketone. masterorganicchemistry.com

| Reducing Agent | Key Characteristics | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over ketones. | masterorganicchemistry.comchemistrysteps.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective reducing agent. | harvard.edu |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Can be used for the reduction of the imine intermediate. | wikipedia.org |

Palladium-Catalyzed Amination Routes

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. researchgate.net While typically used for the amination of aryl halides, modifications of these methods can be applied to other substrates.

More relevant to the synthesis of the target compound are palladium-catalyzed C(sp3)-H amination reactions. These reactions can directly introduce an amine group at an unactivated C-H bond. While challenging, progress has been made in this area, often utilizing directing groups to achieve selectivity. acs.org For instance, palladium-catalyzed C(sp3)-H arylation of aminomethyl-cyclobutanes has been reported, demonstrating the feasibility of C-H functionalization on such strained rings. chemrxiv.org The direct amination of a C-H bond on the cyclobutane ring would be a highly atom-economical approach.

Stereochemical Control in the Synthesis of this compound

The synthesis of this compound with a defined three-dimensional arrangement of its substituents necessitates the use of stereoselective methods. The quaternary stereocenter at the C1 position, bearing both an amino and an ethynyl group, is the primary focus of these synthetic strategies.

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. While this compound itself does not have multiple stereocenters, the principles of diastereoselection are often employed in the synthesis of more complex analogs or in synthetic routes that proceed through diastereomeric intermediates.

One common strategy for achieving diastereoselectivity in the synthesis of substituted cyclobutanes is through [2+2] cycloaddition reactions. The stereochemical outcome of these reactions can often be controlled by the geometry of the starting alkenes and ketenes, as well as by the choice of catalysts and reaction conditions. For instance, the reaction of a fluorinated ketene with an appropriately substituted enamine could potentially lead to a cyclobutanone precursor with a degree of diastereocontrol. Subsequent functionalization of the cyclobutanone would then lead to the desired aminocyclobutane.

Another powerful method for diastereoselective synthesis is the Michael addition onto cyclobutenes. This approach allows for the formation of various substituted cyclobutanes with good control over the relative stereochemistry of the newly formed stereocenters. For example, the conjugate addition of a nitrogen nucleophile to an activated cyclobutene (B1205218) can proceed with high diastereoselectivity, influenced by the steric and electronic properties of both the nucleophile and the cyclobutene substrate.

A hypothetical diastereoselective route to a precursor of this compound could involve the addition of a chiral amine to a 3,3-difluorocyclobutenone. The facial selectivity of the addition would be directed by the existing stereocenter in the chiral amine, leading to a diastereomeric mixture of adducts that could potentially be separated. Subsequent manipulation of the ketone and the chiral auxiliary would then yield the target compound.

| Reaction Type | Key Control Elements | Potential Outcome |

| [2+2] Cycloaddition | Substrate geometry, catalysts | Diastereomerically enriched cyclobutanone precursor |

| Michael Addition | Chiral nucleophiles, substrate control | Diastereoselective formation of aminocyclobutane derivatives |

| Chiral Auxiliary | Facial selectivity in nucleophilic additions | Separation of diastereomeric intermediates |

Enantioselective catalysis is a more direct and atom-economical approach to obtaining enantiomerically pure compounds. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

A promising strategy for the enantioselective synthesis of chiral fluorinated cyclobutane derivatives involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.govresearchgate.net This method has been shown to produce chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. nih.govresearchgate.net These borylated intermediates are versatile building blocks that can be further functionalized to introduce the desired amino and ethynyl groups.

A plausible enantioselective synthesis of this compound could start with the asymmetric hydroboration of a 1-ethynyl-3,3-difluorocyclobutene. The use of a chiral rhodium catalyst would lead to an enantioenriched borane (B79455) intermediate. Subsequent amination of the borane, for example through reaction with an electrophilic aminating agent, would install the amine group with retention of stereochemistry, yielding the enantiomerically enriched target compound.

The development of organocatalysis has also provided powerful tools for enantioselective synthesis. Chiral phosphoric acids, for instance, have been successfully employed in a variety of asymmetric transformations, including additions to imines. A potential organocatalytic route to this compound could involve the enantioselective addition of an ethynyl nucleophile to a 3,3-difluorocyclobutanone-derived imine, catalyzed by a chiral phosphoric acid.

| Catalytic System | Key Transformation | Advantages |

| Chiral Rhodium Catalyst | Asymmetric hydroboration | High regio- and enantioselectivity, versatile intermediate |

| Chiral Phosphoric Acid | Enantioselective addition to imines | Metal-free, operational simplicity |

The successful application of these methods would provide access to enantiomerically pure this compound, a valuable building block for medicinal chemistry and drug discovery. Further research into the optimization of these catalytic systems for substrates bearing the specific functionalities of the target molecule is warranted.

Chemical Reactivity and Mechanistic Investigations of 1 Ethynyl 3,3 Difluorocyclobutan 1 Amine

Reactivity of the Ethynyl (B1212043) Group

The terminal ethynyl group is a highly versatile functional handle, amenable to a wide array of chemical transformations. Its reactivity is characterized by the acidity of the terminal proton and the electron density of the carbon-carbon triple bond.

Click Chemistry and Cycloaddition Reactions

The terminal alkyne is a quintessential substrate for "click chemistry," most notably the Huisgen 1,3-dipolar cycloaddition with azides. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction provides a highly efficient and reliable method for the synthesis of 1,2,3-triazole rings.

The thermal Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgijrpc.com The mechanism of the CuAAC involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). wikipedia.org Ruthenium-catalyzed versions of this reaction (RuAAC) are also known and typically yield the 1,5-disubstituted triazole. wikipedia.orgijrpc.com

These cycloaddition reactions are powerful tools for covalently linking the 1-ethynyl-3,3-difluorocyclobutan-1-amine moiety to other molecules, finding extensive use in bioconjugation, materials science, and pharmaceutical development. ijrpc.com

Table 1: Representative Cycloaddition Reactions of the Ethynyl Group

| Reaction Type | Reactant | Catalyst/Conditions | Product |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide (R-N₃) | Ru catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1,5-Disubstituted 1,2,3-Triazole |

| Thermal Huisgen 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | Heat | Mixture of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles |

Alkynyl Functionalization and Transformations

The terminal alkyne of this compound can undergo a variety of functionalization reactions. The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a metal acetylide. alfa-chemistry.com This acetylide is a potent nucleophile and can participate in C-C bond-forming reactions with electrophiles such as alkyl halides.

Furthermore, the triple bond itself can be subjected to various addition reactions. For example, hydroboration-oxidation can convert the terminal alkyne into an aldehyde. This transformation proceeds via a syn-addition of a borane (B79455) across the triple bond, followed by oxidation. libretexts.org Other functionalizations can introduce different groups across the triple bond, making it a versatile precursor for a range of other functionalities. nih.gov

Metal-Catalyzed Coupling Reactions Involving the Ethynyl Group

The ethynyl group is an excellent participant in metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgoup.com

The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnrochemistry.com The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. wikipedia.orgnrochemistry.com The catalytic cycle involves the oxidative addition of the halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org

Table 2: Sonogashira Coupling of this compound

| Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|

| Aryl Halide (Ar-X, X=I, Br, OTf) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, DIPEA) | Aryl-substituted alkyne |

| Vinyl Halide (R₂C=CR-X) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, DIPEA) | Conjugated enyne |

Reactivity of the Amine Functionality

The primary amine group on the cyclobutane (B1203170) ring is a key site for nucleophilic reactions and derivatization, allowing for the introduction of a wide range of substituents.

Nucleophilic Reactivity of the Primary Amine

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it a potent nucleophile. libretexts.orgchemguide.co.uk It can readily attack electron-deficient centers. fiveable.me The nucleophilicity of primary amines is generally greater than that of tertiary amines due to reduced steric hindrance. fiveable.me The amine in this compound is expected to react with various electrophiles, such as alkyl halides, to form secondary amines. However, such reactions can be prone to over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

Derivatization Reactions (e.g., Amide, Carbamate (B1207046) Formation)

The primary amine is readily derivatized through reactions with acylating agents to form stable amide or carbamate linkages.

Amide Formation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-substituted amides. chemguide.co.ukchemguide.co.uk The reaction with an acyl chloride, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. fishersci.co.uk This is a highly reliable and widely used transformation. docbrown.info

Carbamate Formation: Carbamates, which are valuable as protecting groups for amines in multi-step syntheses, can be formed by reacting the primary amine with a chloroformate (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) in the presence of a base. wikipedia.orgtandfonline.com Alternatively, reaction with isocyanates or reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) also yields carbamates. organic-chemistry.org

Table 3: Derivatization Reactions of the Primary Amine Functionality

| Reagent Type | Specific Reagent Example | Product Functional Group |

|---|---|---|

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Chloroformate | Ethyl Chloroformate (ClCO₂Et) | Carbamate |

| Isocyanate | Phenyl Isocyanate (PhNCO) | Urea |

| Dicarbonate | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate (Boc-protected amine) |

Ring Strain and Cyclobutane Ring Reactivity

The cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol, which is a driving force for reactions that lead to ring-opening or rearrangement to less strained systems. nih.gov This inherent strain makes the cyclobutane core susceptible to transformations that are not commonly observed in more stable five- or six-membered rings. The substituents on the cyclobutane ring, particularly at the 1- and 3-positions, play a crucial role in directing the course of these reactions.

Ring expansion of cyclobutane derivatives is a common reaction pathway, often proceeding through carbocationic intermediates to form more stable cyclopentane (B165970) systems. mdpi.com In the case of 1-substituted-3,3-difluorocyclobutanols, which are structurally analogous to the title compound, the formation of a carbocation at the C1 position can be facilitated by a Lewis acid. nih.gov This intermediate can then undergo a Wagner-Meerwein rearrangement, leading to a ring-expanded product.

For this compound, protonation of the amine group or its conversion to a better leaving group could initiate the formation of a C1 carbocation. The subsequent rearrangement would be driven by the relief of ring strain.

Table 1: Plausible Ring Expansion Pathways for this compound Derivatives

| Starting Material Analogue | Reagents/Conditions | Intermediate | Product Type |

| 1-Aryl-3,3-difluorocyclobutanol | Lewis Acid (e.g., FeCl₃) | 1-Aryl-3,3-difluorocyclobutyl cation | 1,1-Diaryl-3,3-difluorocyclobutanes (via reaction with arene nucleophiles) |

| 1-Ethynyl-3,3-difluorocyclobutanol | Protic Acid / Lewis Acid | 1-Ethynyl-3,3-difluorocyclobutyl cation | Ring-expanded cyclopentanone (B42830) derivative |

This table is based on reactivity trends observed for analogous compounds and represents hypothetical pathways for the title compound.

It is important to note that the stability of the resulting carbocation and the migratory aptitude of the adjacent groups will influence the feasibility and outcome of the rearrangement.

While less common than ring expansion, ring contraction of cyclobutane derivatives to cyclopropane (B1198618) systems can occur under specific conditions. Such reactions often involve the formation of a carbocation adjacent to the ring or proceed through radical pathways. For this compound, a plausible pathway for ring contraction is not immediately obvious from the available literature on similar compounds. However, unusual rearrangement sequences leading to ring contraction have been observed in other complex cyclobutane systems, often promoted by Lewis acids. nih.gov

The presence of the gem-difluoro group at the C3 position has a profound impact on the stability and reactivity of the cyclobutane ring. Fluorine is a highly electronegative atom, and the C-F bond is highly polarized. This has several consequences:

Inductive Effect: The strong electron-withdrawing nature of the two fluorine atoms can influence the electron density throughout the ring, affecting the stability of any charged intermediates. A carbocation at the C1 position would be destabilized by the inductive effect of the gem-difluoro group.

Bond Strength: Fluorine substitution can alter the strength of the C-C bonds within the cyclobutane ring. Computational studies on fluorinated hydrocarbons have shown that fluorine substitution can lead to skeletal rearrangements. rsc.org

Conformational Effects: The gem-difluoro group influences the puckering of the cyclobutane ring. X-ray diffraction studies on 1,1-disubstituted-3,3-difluorocyclobutanes have shown the ring to be puckered. nih.gov This conformation can affect the stereochemical outcome of reactions.

Stability to Elimination: The gem-difluoro substitution pattern can influence the propensity for elimination reactions. In the synthesis of 1-substituted-3,3-difluorocyclobutanols, the use of less basic organometallic reagents was crucial to avoid the elimination of HF. nih.gov

Table 2: Comparison of Physicochemical Properties of Fluorinated and Non-fluorinated Cyclobutane Derivatives

| Compound | pKa | logP | Reference |

| 2,2-Difluorocyclobutanamine | - | - | acs.org |

| 3,3-Difluorocyclobutanamine | - | - | acs.org |

| Non-fluorinated counterparts | - | - | acs.org |

Specific values for pKa and logP for this compound are not available in the cited literature, but the trend of increased acidity and altered lipophilicity upon fluorination is a general observation.

Advanced Characterization and Structural Elucidation of 1 Ethynyl 3,3 Difluorocyclobutan 1 Amine

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive insights into the molecular structure of 1-Ethynyl-3,3-difluorocyclobutan-1-amine in the solid state.

Conformation and Stereochemistry in Crystalline State

Analysis of the crystal structure would reveal the preferred conformation of the cyclobutane (B1203170) ring and the relative orientation of the ethynyl (B1212043), amine, and difluoro substituents. Key structural parameters such as bond lengths, bond angles, and torsion angles would be determined.

Hypothetical Data Tables:

Should crystallographic data become available, the following tables would be populated with experimental values.

Table 1: Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | C2 | Data not available |

| C1 | C4 | Data not available |

| C1 | N1 | Data not available |

| C1 | C5 | Data not available |

| C3 | F1 | Data not available |

| C3 | F2 | Data not available |

Table 2: Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C2 | C1 | C4 | Data not available |

| N1 | C1 | C5 | Data not available |

| F1 | C3 | F2 | Data not available |

Intermolecular Interactions and Packing Arrangements

Hypothetical Data Table:

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H···N | Data not available | Data not available | Data not available |

| N-H···F | Data not available | Data not available | Data not available |

| C-H···F | Data not available | Data not available | Data not available |

Without experimental data, any further discussion on the solid-state structure of this compound would be speculative.

Computational and Theoretical Studies of 1 Ethynyl 3,3 Difluorocyclobutan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable for elucidating the fundamental properties of molecules like 1-Ethynyl-3,3-difluorocyclobutan-1-amine. These methods allow for the precise determination of molecular geometries and the distribution of electrons within the molecule, which are critical for understanding its reactivity and interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the ground state properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to optimize the molecular geometry. These calculations would provide key data on bond lengths, bond angles, and dihedral angles. The results would likely indicate a puckered cyclobutane (B1203170) ring, a common feature for such four-membered rings, to alleviate ring strain. The C-F bonds are expected to be approximately 1.35 Å in length, while the C-C bonds within the ring would be around 1.55 Å. The ethynyl (B1212043) group's C≡C triple bond would be predicted to be about 1.20 Å.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-C (ring) Bond Length | ~1.55 Å |

| C≡C Bond Length | ~1.20 Å |

| C-N Bond Length | ~1.47 Å |

Ab Initio Methods for Higher Accuracy Studies

For more precise electronic structure and energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. researchgate.net While computationally more demanding, these methods provide a higher level of accuracy, which is crucial for validating DFT results and for studying systems where electron correlation is particularly important. These higher-level calculations would refine the geometric parameters and provide a more accurate electronic energy, serving as a benchmark for other computational methods.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclobutane ring and the rotation of the amine and ethynyl groups give rise to multiple possible conformations for this compound. A detailed conformational analysis would involve scanning the potential energy surface by systematically changing key dihedral angles. This process would identify the lowest energy conformers and the energy barriers between them. The puckering of the cyclobutane ring is a key conformational feature. soton.ac.uk It is anticipated that the equatorial and axial positioning of the ethynyl and amine groups will lead to different stable conformers, with steric hindrance playing a significant role in their relative energies. The fluorine atoms also significantly influence the conformational preferences of the ring. soton.ac.uk

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds. For this compound, calculations would be performed to predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies would predict the positions of key IR absorption bands. Characteristic peaks would be expected for the N-H stretch of the amine group (around 3300-3400 cm⁻¹), the C≡C stretch of the ethynyl group (around 2100 cm⁻¹), and the C-F stretches (in the 1000-1200 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of quantum chemical calculations. These predictions are invaluable for assigning experimental spectra. The unique chemical environment of each nucleus, influenced by the electronegative fluorine atoms and the anisotropic effects of the ethynyl group, would result in a distinct NMR fingerprint.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |

|---|---|---|

| IR | N-H stretch | ~3300-3400 cm⁻¹ |

| IR | C≡C stretch | ~2100 cm⁻¹ |

| IR | C-F stretches | ~1000-1200 cm⁻¹ |

| ¹³C NMR | C-F | ~110-120 ppm |

| ¹³C NMR | C-NH₂ | ~50-60 ppm |

| ¹³C NMR | C≡C | ~70-90 ppm |

Mechanistic Modeling and Transition State Characterization

Theoretical modeling can be used to investigate potential synthetic routes to this compound and to understand its reactivity. This involves locating the transition state structures for proposed reaction steps and calculating the activation energies. For instance, the mechanism of the addition of the ethynyl group to a difluorocyclobutanone precursor followed by amination could be modeled. Characterizing the transition states provides critical information about the feasibility and kinetics of a reaction pathway.

Analysis of Electronic Effects of Fluorine and Ethynyl Groups

The presence of two geminal fluorine atoms and an ethynyl group on the cyclobutane ring introduces significant electronic effects that dictate the molecule's properties.

Ethynyl Group: The ethynyl group is also electron-withdrawing due to the sp-hybridization of its carbon atoms. It possesses a cylindrical π-system which can participate in electronic interactions. The combination of the fluorine and ethynyl groups creates a unique electronic environment on the cyclobutane ring. An analysis of the molecular orbitals (such as the HOMO and LUMO) and the electrostatic potential map would reveal the electron distribution and highlight the regions most susceptible to electrophilic or nucleophilic attack. nih.gov

Inductive and Resonance Effects on Charge Distribution

The electronic landscape of this compound is profoundly influenced by the interplay of inductive and resonance effects stemming from its constituent functional groups. The two fluorine atoms at the C3 position are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds, creating a partial positive charge (δ+) on the carbon atoms of the cyclobutane ring and a partial negative charge (δ-) on the fluorine atoms. The primary amine group (-NH2) at the C1 position, conversely, exerts an electron-donating inductive effect (+I) and can also participate in resonance. The ethynyl group (-C≡CH) is generally considered to be weakly electron-withdrawing due to the sp-hybridization of the carbon atoms.

These competing electronic effects result in a complex and nuanced charge distribution across the molecule. The strong -I effect of the difluoro group tends to decrease the electron density on the cyclobutane ring, which in turn can influence the basicity of the amine group. A detailed analysis of the partial atomic charges, often calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would be necessary to quantify these effects.

Table 1: Theoretical Partial Atomic Charges on Key Atoms of this compound

| Atom | Predicted Partial Charge (a.u.) | Dominant Electronic Effect |

| N (Amine) | -0.85 | +I, Resonance |

| C1 (Amine-bearing) | +0.45 | -I (from F, N) |

| C3 (Fluoro-bearing) | +0.60 | -I (from F) |

| F (Fluorine) | -0.35 | -I |

| C (Ethynyl, adjacent to ring) | -0.15 | sp-hybridization |

| C (Terminal Ethynyl) | -0.10 | sp-hybridization |

| H (Amine) | +0.40 | |

| H (Ethynyl) | +0.20 |

Note: The values presented in this table are hypothetical and serve to illustrate the expected trends based on electronic principles. Actual values would be derived from quantum chemical calculations.

Molecular Electrostatic Potential Surface (MEPS) Analysis

A Molecular Electrostatic Potential Surface (MEPS) analysis provides a visual representation of the charge distribution around a molecule, offering insights into its reactivity and intermolecular interactions. researchgate.net The MEPS map is colored to indicate regions of different electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEPS analysis is expected to reveal several key features:

Negative Potential: A significant region of negative electrostatic potential is anticipated around the nitrogen atom of the amine group due to the lone pair of electrons. This region represents the primary site for protonation and interaction with electrophiles. The π-system of the ethynyl group would also exhibit a region of negative potential, albeit less intense than that of the amine.

Positive Potential: Regions of positive electrostatic potential are expected to be located around the hydrogen atoms of the amine group and the terminal hydrogen of the ethynyl group. These areas are potential sites for interaction with nucleophiles.

Neutral/Mixed Potential: The difluorinated portion of the cyclobutane ring is likely to have a more neutral or slightly positive potential due to the strong electron-withdrawing nature of the fluorine atoms.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Locations

| Molecular Region | Predicted MEP Value (kcal/mol) | Implication for Reactivity |

| Nitrogen Lone Pair (Amine) | -45 to -60 | Strongest site for electrophilic attack/protonation |

| Ethynyl Group (π-cloud) | -15 to -25 | Site for electrophilic addition |

| Amine Hydrogens | +30 to +45 | Site for hydrogen bonding/nucleophilic interaction |

| Ethynyl Hydrogen | +20 to +35 | Weakly acidic proton |

| Fluorine Atoms | -10 to -20 | Weak hydrogen bond acceptor sites |

Note: The values in this table are illustrative and represent a qualitative prediction of the electrostatic potential based on the molecular structure. Precise values would be obtained from computational calculations.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Systems

The ethynyl (B1212043) group of 1-Ethynyl-3,3-difluorocyclobutan-1-amine is a versatile handle for participating in various cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. libretexts.orgnih.gov For instance, as a dipolarophile, it can react with 1,3-dipoles such as azides and nitrones to furnish five-membered heterocyclic rings in a [3+2] cycloaddition. uchicago.edu Furthermore, it can act as a dienophile in [4+2] Diels-Alder cycloadditions, leading to the formation of six-membered rings. libretexts.org The intramolecular version of these cycloadditions can be employed to construct fused polycyclic systems. nih.gov

The presence of the amine functionality opens up additional pathways to complex heterocyclic structures. For example, it can be a key participant in aza-Prins reactions, which are useful for synthesizing nitrogen-containing rings. nih.gov The combination of the ethynyl and amine groups allows for tandem reactions, where an initial reaction involving one group sets the stage for a subsequent cyclization involving the other. This approach can lead to the rapid assembly of complex polycyclic and heterocyclic scaffolds from a single, versatile building block.

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Azides | Triazoles |

| [3+2] Cycloaddition | Nitrones | Isoxazolines |

| [4+2] Cycloaddition | Dienes | Cyclohexenes |

| Aza-Prins Reaction | Aldehydes/Ketones | Piperidines |

Scaffold for Diversification in Chemical Library Synthesis

In modern drug discovery, the synthesis of large and diverse collections of small molecules, known as chemical libraries, is a crucial step in identifying new drug candidates. The concept of a central "scaffold" is central to this process, where a core molecular framework is systematically decorated with a variety of functional groups. This compound is an ideal scaffold for this purpose. enamine.net

The amine and ethynyl groups serve as orthogonal handles for chemical modification. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. Simultaneously, the terminal alkyne can undergo a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions. This dual functionality allows for the rapid and efficient generation of a large library of analogues from a single starting material, each with a unique substitution pattern. The rigid, three-dimensional nature of the difluorocyclobutane core helps to project these substituents into well-defined regions of space, which is advantageous for exploring interactions with biological macromolecules. nih.govru.nl

Precursor for the Synthesis of Novel Fluorinated Molecules for Materials Science

The introduction of fluorine into organic materials can have a profound impact on their properties, including thermal stability, oxidative resistance, and electronic characteristics. cuny.edu The gem-difluorocyclobutane motif present in this compound makes it an attractive precursor for the synthesis of novel fluorinated materials. lifechemicals.com

The ethynyl group can be polymerized, either alone or with other monomers, to create fluorinated polymers with potentially interesting properties. For example, polyacetylenes are known for their conductive properties, and the incorporation of the difluorocyclobutane unit could modulate these properties while enhancing the material's stability. Furthermore, the molecule can be incorporated into liquid crystalline materials, where the rigid and polar nature of the fluorinated ring system could influence the mesophase behavior. The amine functionality provides a site for attaching the molecule to surfaces or other polymer backbones, allowing for the creation of functionalized thin films and coatings.

Table 2: Potential Applications in Materials Science

| Material Class | Potential Property Enhancement |

|---|---|

| Fluorinated Polymers | Increased thermal stability, altered electronic properties |

| Liquid Crystals | Modification of mesophase behavior |

| Functional Coatings | Introduction of hydrophobicity and chemical resistance |

Utilization in the Preparation of Probes for Chemical Biology Research

Chemical probes are small molecules that are used to study and manipulate biological systems. nih.govbeilstein-journals.org They often contain a "warhead" that interacts with a specific biological target, a linker, and a reporter group (such as a fluorescent dye or an affinity tag) that allows for detection and isolation of the target. This compound possesses all the necessary features to serve as a versatile building block for the synthesis of chemical probes.

The amine group can be used to attach a targeting moiety or a reactive group for covalent modification of a protein. The ethynyl group is an ideal handle for the attachment of a reporter group via "click chemistry," a highly efficient and bioorthogonal reaction. The difluorocyclobutane core can serve as a rigid spacer, and its lipophilic nature can influence the cell permeability and pharmacokinetic properties of the resulting probe. The ability to easily modify both the amine and the alkyne allows for the modular synthesis of a wide variety of chemical probes for studying a diverse range of biological processes. chemicalprobes.org

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

Key areas for development include:

Green Chemistry Approaches: The use of hazardous reagents and solvents could be minimized by exploring biocatalytic methods or reactions in aqueous media. The principles of atom economy will be central to designing more sustainable synthetic pathways.

Novel Fluorination Techniques: While existing methods often rely on harsh fluorinating agents, the development of milder and more selective fluorination strategies for cyclobutane (B1203170) precursors would be a significant advancement.

A hypothetical comparison of a traditional versus a future sustainable synthetic route is presented in Table 1.

Table 1: Comparison of Synthetic Route Metrics

| Metric | Traditional Route (Hypothetical) | Future Sustainable Route (Projected) |

|---|---|---|

| Number of Steps | 8-10 | 4-5 |

| Overall Yield | <10% | >40% |

| Process Mass Intensity (PMI) | >500 | <100 |

| Use of Hazardous Reagents | High | Low/None |

Exploration of Novel Reactivity Patterns and Rearrangements

The strained 3,3-difluorocyclobutane ring is expected to exhibit unique reactivity. Future studies will likely investigate ring-opening and ring-expansion reactions to access novel fluorinated scaffolds. The interplay between the ring strain and the electronic effects of the gem-difluoro group could lead to unprecedented chemical transformations.

Potential areas of exploration include:

Strain-Release Reactions: The inherent strain of the cyclobutane ring could be harnessed to drive reactions that form larger, more complex structures. For example, Lewis acid- or transition metal-catalyzed ring expansions could yield functionalized fluorinated cyclopentanes or cyclohexanes.

Rearrangements: Semipinacol-type rearrangements of derivatives of 1-ethynyl-3,3-difluorocyclobutan-1-amine could provide access to interesting and synthetically useful fluorinated ketones. rsc.org

Reactivity of the Ethynyl (B1212043) Group: The terminal alkyne can participate in a variety of reactions, including cycloadditions (e.g., "click" chemistry), Sonogashira couplings, and hydrations, opening up avenues for the synthesis of diverse derivatives.

Integration into Flow Chemistry and Automation Platforms

The synthesis of complex molecules like this compound can benefit from modern technologies such as flow chemistry and automated synthesis. researchgate.netinnovationnewsnetwork.com These approaches offer improved safety, reproducibility, and scalability compared to traditional batch processes. rsc.orgnih.gov

Future research in this area could involve:

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound would allow for better control over reaction parameters, reduced reaction times, and safer handling of potentially hazardous intermediates. nih.govrsc.org

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for each step of the synthesis. researchgate.netnih.govoxfordglobal.com This high-throughput experimentation can significantly accelerate the development of efficient synthetic routes. researchgate.net

In-line Analysis: Integrating in-line analytical techniques, such as IR or NMR spectroscopy, into a flow setup would enable real-time monitoring of the reaction progress, leading to better process understanding and control.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the structure, conformation, and dynamic behavior of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques will play a key role in this endeavor.

Future studies could employ:

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR will be an invaluable tool for characterizing this molecule and its derivatives. nih.govresearchgate.netrsc.orgwikipedia.org The large chemical shift dispersion of ¹⁹F NMR can provide detailed information about the electronic environment of the fluorine atoms. oxinst.com

In-situ Spectroscopy: Techniques like in-situ FTIR and Raman spectroscopy can be used to monitor reactions involving this compound in real-time. mt.commt.comacs.org This allows for the detection of transient intermediates and the elucidation of reaction mechanisms. spectroscopyonline.comacs.org

2D NMR Techniques: Advanced 2D NMR experiments, such as ¹H-¹⁹F HETCOR, can be used to probe through-space and through-bond interactions between the fluorine atoms and other parts of the molecule, providing insights into its conformation and dynamic processes.

Table 2: Potential Spectroscopic Probes for Mechanistic Studies

| Technique | Information Gained | Potential Application |

|---|---|---|

| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products | Kinetic analysis of ring-opening reactions |

| Variable Temperature ¹⁹F NMR | Conformational dynamics and energy barriers | Studying the ring-puckering of the cyclobutane |

| ¹H-¹⁹F HETCOR NMR | Spatial proximity of protons and fluorine atoms | Determining the preferred conformation in solution |

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational modeling with experimental studies offers a powerful approach to understanding and predicting the properties and reactivity of new molecules. researchgate.netjddhs.comjddhs.comnih.gov This synergy can accelerate the discovery and development of new chemical entities. researchgate.netplos.org

Future research directions that combine these approaches include:

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure, spectroscopic properties, and reactivity of this compound. nih.govarxiv.orgclemson.edu These predictions can then be validated experimentally.

Mechanism Elucidation: Computational modeling can be used to explore potential reaction pathways and transition states for reactions involving this molecule, providing insights that can be difficult to obtain through experiments alone.

Rational Design: By understanding the structure-property relationships through a combination of computational and experimental data, it will be possible to rationally design new derivatives of this compound with tailored properties for specific applications in medicinal chemistry and materials science. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-ethynyl-3,3-difluorocyclobutan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of cyclobutane derivatives often involves multi-step processes. For this compound, a plausible route includes:

Ring Formation : Cyclobutane rings can be constructed via [2+2] photocycloaddition or strain-driven ring closure. For fluorinated derivatives, fluorination reagents like DAST (diethylaminosulfur trifluoride) may replace hydroxyl groups with fluorine .

Introduction of Ethynyl Group : A Sonogashira coupling could introduce the ethynyl moiety using a palladium catalyst and terminal alkyne .

Amine Functionalization : Reductive amination or nucleophilic substitution (e.g., Gabriel synthesis) may finalize the amine group.

- Critical Parameters : Temperature control (e.g., −20°C for fluorination), solvent choice (e.g., ethanol or DMF for coupling reactions), and catalyst loading (e.g., 5 mol% Pd for Sonogashira) significantly impact yield .

Q. How can researchers characterize the stability and storage requirements of this compound?

- Methodological Answer :

- Stability Assessment : Conduct accelerated degradation studies under varied conditions (pH, temperature, light exposure). Monitor decomposition via HPLC or NMR. Fluorinated cyclobutanes are often sensitive to light and moisture, necessitating inert atmospheres and dark storage .

- Storage Recommendations : Store at −20°C under argon or nitrogen to prevent hydrolysis or oxidation. Use amber vials to minimize photodegradation .

Q. What analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for verifying fluorination patterns (δ −100 to −200 ppm for CF groups). and NMR can resolve cyclobutane ring strain and ethynyl proton signals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHFN: calc. 118.0473, observed 118.0475).

- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze its spatial arrangement, particularly the dihedral angles of the cyclobutane ring .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in click chemistry applications?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atoms increase the electrophilicity of the cyclobutane ring, enhancing reactivity in Huisgen cycloadditions. The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

- Steric Considerations : The cyclobutane’s rigid, puckered structure may limit accessibility to bulky reactants. Computational modeling (e.g., DFT calculations) predicts steric hindrance at the amine and ethynyl sites .

- Experimental Validation : Perform kinetic studies comparing reaction rates with non-fluorinated analogues. Use molecular docking to simulate interactions with biological targets .

Q. What strategies can resolve contradictions in reported biological activities of fluorinated cyclobutane amines?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability). For example, trifluoromethyl cyclobutane derivatives show conflicting anticancer activity in different cell lines due to metabolic stability variations .

- Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and assess off-target effects via proteomic profiling.

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace ethynyl with methyl) to isolate contributions of fluorine and amine groups .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Fluorine atoms may improve metabolic stability but reduce solubility .

- Molecular Dynamics (MD) Simulations : Model binding to targets (e.g., kinases) to assess residence time and binding energy. Compare with experimental IC values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.